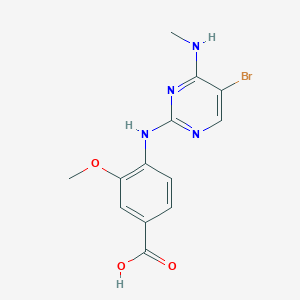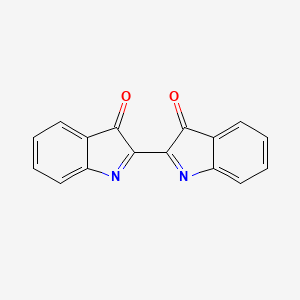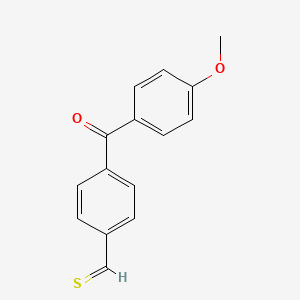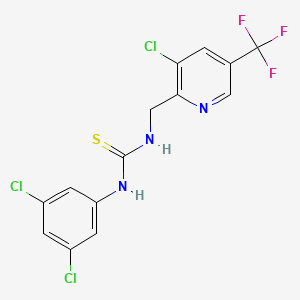![molecular formula C6H8N4O B13100318 6,7-Dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B13100318.png)
6,7-Dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde typically involves a dipolar cycloaddition reaction followed by a Cope elimination sequence. This method allows for the formation of the triazolopyridine core with high efficiency . The reaction conditions often include the use of suitable dipolarophiles and azides under controlled temperature and solvent conditions to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
6,7-Dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.
Major Products
The major products formed from these reactions include oxidized derivatives such as carboxylic acids, reduced forms like alcohols, and substituted products with various functional groups replacing the original aldehyde group.
科学的研究の応用
6,7-Dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6,7-Dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent and selective antagonist of the P2X7 receptor, which is involved in neuroinflammation and mood regulation . By binding to this receptor, the compound can modulate the release of proinflammatory cytokines and influence neuronal signaling pathways.
類似化合物との比較
Similar Compounds
4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine: This compound shares a similar triazolopyridine core but with a methyl substitution, which can influence its biological activity and pharmacokinetic properties.
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine: Another related compound with a different ring fusion pattern, offering distinct chemical and biological properties.
Uniqueness
6,7-Dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde is unique due to its specific structural features and the presence of an aldehyde group, which provides versatility in chemical modifications and potential for diverse biological activities. Its ability to act as a P2X7 receptor antagonist further distinguishes it from other similar compounds, making it a valuable candidate in medicinal chemistry research.
特性
分子式 |
C6H8N4O |
|---|---|
分子量 |
152.15 g/mol |
IUPAC名 |
2,4,6,7-tetrahydrotriazolo[4,5-c]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C6H8N4O/c11-4-10-2-1-5-6(3-10)8-9-7-5/h4H,1-3H2,(H,7,8,9) |
InChIキー |
OTLNTAZCEJJZBD-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=NNN=C21)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




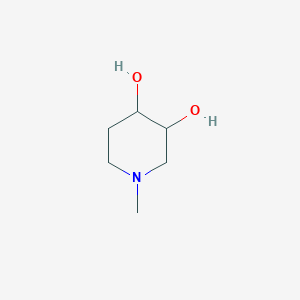

![2-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)-2-methylpropanenitrile](/img/structure/B13100268.png)
![(2R,3R)-2,3-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine](/img/structure/B13100271.png)
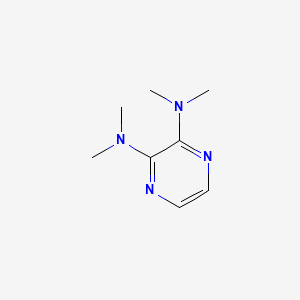
![2-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100286.png)
